molecular formula C11H9N5 B4974904 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Katalognummer B4974904
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: DLLSZOKVDKZTHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine, also known as PPTA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the estrogen receptor (ER) and has been extensively studied for its potential use in the treatment of breast cancer.

Wirkmechanismus

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine exerts its pharmacological effects by binding to the estrogen receptor and preventing the binding of estrogen. This leads to a decrease in the proliferation of estrogen-dependent cancer cells and a reduction in tumor growth. This compound has also been shown to induce apoptosis in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have a number of other biochemical and physiological effects. It has been found to enhance bone mineral density and has shown potential for the treatment of osteoporosis. This compound has also been shown to reduce inflammation and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine is its selectivity for the estrogen receptor, which reduces the risk of off-target effects. However, this compound has a relatively short half-life and requires frequent dosing, which can be a limitation in preclinical studies. In addition, the synthesis of this compound can be challenging, which can limit its availability for research purposes.

Zukünftige Richtungen

There are a number of potential future directions for research on 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research purposes. Another area of investigation is the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to explore the potential use of this compound in the treatment of other estrogen-related diseases.

Synthesemethoden

The synthesis of 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine involves the condensation of 4-aminopyrazolo[3,4-d]pyrimidine with benzaldehyde in the presence of acetic acid. The resulting product is then subjected to a series of purification steps to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine has been extensively studied for its potential use in the treatment of breast cancer. It has been found to be a potent and selective inhibitor of the estrogen receptor and has shown promising results in preclinical studies. In addition to breast cancer, this compound has also been investigated for its potential use in the treatment of other estrogen-related diseases such as endometriosis and osteoporosis.

Eigenschaften

IUPAC Name

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-11-14-7-13-10-9(6-15-16(10)11)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLSZOKVDKZTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CN=C(N3N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.